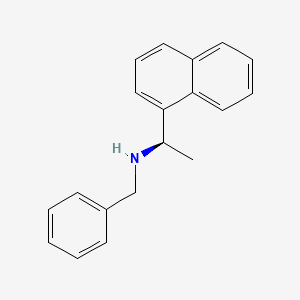

(r)-n-benzyl-1-(1-naphthyl)ethylamine

Übersicht

Beschreibung

Benzyl[®-1-(1-naphthyl)ethyl]amine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a chiral center, which is further connected to a naphthyl group. The compound’s chirality and structural complexity make it a valuable reagent in asymmetric synthesis and chiral resolution processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[®-1-(1-naphthyl)ethyl]amine typically involves the reaction of ®-1-(1-naphthyl)ethylamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of Benzyl[®-1-(1-naphthyl)ethyl]amine follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems allows for better control over reaction parameters, leading to more efficient production processes.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl[®-1-(1-naphthyl)ethyl]amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Corresponding imines or amides.

Reduction: Secondary or tertiary amines.

Substitution: Various benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Chiral Resolution Agent

(R)-N-benzyl-1-(1-naphthyl)ethylamine serves as a crucial chiral resolving agent in the synthesis of enantiomerically pure compounds. Its structural characteristics allow it to selectively interact with various substrates, facilitating the separation of enantiomers in asymmetric synthesis. This capability is particularly valuable in the development of pharmaceuticals where chirality can significantly affect biological activity and pharmacokinetics .

Synthesis of Active Pharmaceutical Ingredients

The compound is utilized in the synthesis of several active pharmaceutical ingredients, including cinacalcet, a medication used to treat secondary hyperparathyroidism. The enantiomerically pure this compound serves as an intermediate in the production of cinacalcet hydrochloride, showcasing its relevance in drug formulation .

Neuropharmacological Research

Potential Neurotransmitter Modulator

Research indicates that this compound may exhibit significant biological activity within the central nervous system. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders such as depression and anxiety. Studies have shown that this compound may influence serotonin and dopamine receptor pathways, indicating its relevance in mood regulation and psychotropic effects .

Chiral Chromatography

Chiral Stationary Phases

The compound has been incorporated into chiral stationary phases for high-performance liquid chromatography (HPLC). These stationary phases have been employed for the enantiomeric separation of various compounds, demonstrating the effectiveness of this compound in enhancing chiral recognition capabilities. Comparative studies have shown that stationary phases containing this compound outperform others in terms of selectivity and retention factors during chromatographic processes .

Structure-Activity Relationship Studies

Development of Calcilytics

In a structure-activity relationship study involving calcilytics acting at the calcium-sensing receptor (CaSR), derivatives of this compound were synthesized to explore their pharmacological properties. The findings indicated that modifications at specific positions could significantly enhance or diminish biological activity, highlighting the importance of this compound in medicinal chemistry research aimed at developing new therapeutic agents .

Table 1: Synthesis Yields of Compounds Derived from this compound

| Entry | Compound | Yield (%) |

|---|---|---|

| 1 | N-(4-fluorobenzyl)-1,3-aminoalcohol | 21 |

| 2 | (R)-(+)-α-ethylbenzylamine | 52 |

| 3 | (S)-(+)-α-ethylbenzylamine | 68 |

| 4 | (S)-(+)-1-(1-naphthyl)ethylamine | 40 |

| 5 | (R)-(+)-1-(1-naphthyl)ethylamine | 46 |

Table 2: Chiral Recognition Performance

| Chiral Stationary Phase | Retention Factor | Separation Factor |

|---|---|---|

| CSP based on this compound | High | Excellent |

| CSP based on other chiral amines | Moderate | Good |

Wirkmechanismus

The mechanism of action of Benzyl[®-1-(1-naphthyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to exhibit enantioselective binding, which can influence the activity of target molecules. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-N-Benzyl-1-(1-naphthyl)ethylamine: The enantiomer of Benzyl[®-1-(1-naphthyl)ethyl]amine, which has similar chemical properties but different biological activities due to its opposite chirality.

®-(+)-1-(1-Naphthyl)ethylamine: A related compound that lacks the benzyl group but shares the naphthyl and chiral center, used in similar applications.

(S)-(-)-1-(1-Naphthyl)ethylamine: The enantiomer of ®-(+)-1-(1-Naphthyl)ethylamine, also used in chiral synthesis and resolution processes.

Uniqueness

Benzyl[®-1-(1-naphthyl)ethyl]amine is unique due to its specific combination of a benzyl group and a chiral naphthyl group, which imparts distinct chemical and biological properties. Its ability to participate in enantioselective reactions makes it a valuable tool in asymmetric synthesis and chiral resolution.

Biologische Aktivität

(R)-N-Benzyl-1-(1-naphthyl)ethylamine, a chiral amine, is recognized for its potential biological activities, particularly in the modulation of neurotransmitter systems. This compound features a unique structural composition that includes a benzyl and a naphthyl group attached to an ethylamine backbone, which influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H22N

- Molecular Weight : Approximately 297.83 g/mol

- Structure : The compound's structure contributes to its biological activity, particularly its stereochemistry, which is crucial in pharmacology.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity in the central nervous system (CNS). It has been studied for its potential as a neurotransmitter modulator , influencing pathways associated with mood and cognition. The compound's structural similarity to psychoactive substances suggests possible applications in treating mood disorders such as depression and anxiety.

- Receptor Affinity : Preliminary studies suggest that this compound may have an affinity for serotonin and dopamine receptors. These interactions are critical for mood regulation and psychotropic effects.

Case Studies

- Mood Disorders : A study investigating the effects of this compound in animal models showed promising results in alleviating symptoms of depression. The compound was administered to rodents exhibiting depressive behaviors, resulting in significant improvements in their activity levels and social interactions.

- Cognitive Function : Another study focused on the cognitive-enhancing effects of this compound. Mice treated with this compound demonstrated improved performance in memory tasks compared to control groups.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds to highlight its unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-N-Benzyl-1-(2-naphthyl)ethylamine | Structural isomer with naphthyl group | Different position affects reactivity |

| N,N-Dimethyl-1-(naphthalen-1-yl)ethanamine | Dimethyl substitution | Altered lipophilicity may affect bioavailability |

| 2-Amino-N-benzyl-1-naphthalene | Amino group at a different position | Potentially different receptor interactions |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is theorized that the compound's ability to selectively bind to specific neurotransmitter receptors plays a crucial role in modulating neurotransmission and influencing mood-related pathways.

Future Research Directions

Further studies are required to fully elucidate the interactions of this compound with various receptors and enzymes. Research should focus on:

- In Vivo Studies : More extensive animal studies to assess long-term effects and safety profiles.

- Clinical Trials : Initiating clinical trials to evaluate efficacy in human subjects suffering from mood disorders.

- Structural Modifications : Investigating how modifications of the compound's structure can enhance its biological activity or selectivity towards specific receptors.

Eigenschaften

IUPAC Name |

(1R)-N-benzyl-1-naphthalen-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N/c1-15(20-14-16-8-3-2-4-9-16)18-13-7-11-17-10-5-6-12-19(17)18/h2-13,15,20H,14H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOYPHDQKHMZHR-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.